![molecular formula C20H23N3OS B6581403 N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide CAS No. 1207049-95-3](/img/structure/B6581403.png)

N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

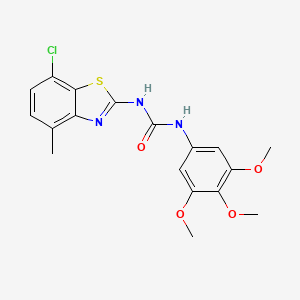

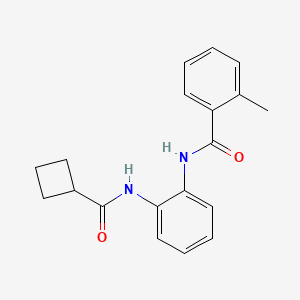

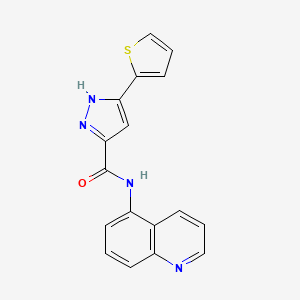

The compound contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a fused ring system made up of a benzene ring and a diazole ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The benzodiazole and thiophene rings in the compound are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . This often contributes to the stability of the compound .Chemical Reactions Analysis

Benzodiazoles and thiophenes can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The exact reactions that this compound can undergo would depend on the specific substituents attached to the rings.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, compounds containing benzodiazole and thiophene rings are stable and may exhibit fluorescence .Wirkmechanismus

Target of Action

AKOS024518473, also known as N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide, F5782-0438, or VU0520413-1, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of various metabolites across the mitochondrial outer membrane .

Mode of Action

The compound interacts with its target, the VDAC, by reducing channel conductance . This interaction inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM, indicating the concentration of the compound required to inhibit the biological function by half .

Result of Action

The molecular and cellular effects of AKOS024518473’s action involve the inhibition of VDAC oligomerization, prevention of cytochrome C release from mitochondria, and reduction of apoptosis . These effects suggest that the compound could potentially be used in therapeutic contexts where regulation of apoptosis is beneficial, such as in certain neurodegenerative diseases or cancers.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-23-18-5-3-2-4-17(18)22-19(23)15-8-6-14(7-9-15)12-21-20(24)16-10-11-25-13-16/h2-5,10-11,13-15H,6-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAFPRWUANBZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6581324.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B6581326.png)

![1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581328.png)

![N-(4-{[(2-methyl-1,3-benzothiazol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6581329.png)

![methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6581339.png)

![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea](/img/structure/B6581356.png)

![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B6581364.png)

![2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide](/img/structure/B6581375.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B6581378.png)

![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)

![5-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581424.png)